2-Methyl-N-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine
Description
2-Methyl-N-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine is a bicyclic heteroaromatic compound featuring a fused benzofuran-pyrimidine core. The structure includes a methyl group at position 2 of the pyrimidine ring and an N-phenyl substituent at position 4 (Figure 1). This compound is synthesized via microwave-assisted Dimroth rearrangement, as reported by Loidreau et al. , enabling efficient access to libraries of N-aryl derivatives. Its unique electronic and steric properties make it a candidate for therapeutic applications, particularly in oncology and kinase inhibition.
Properties
Molecular Formula |
C17H13N3O |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-methyl-N-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N3O/c1-11-18-15-13-9-5-6-10-14(13)21-16(15)17(19-11)20-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19,20) |
InChI Key |
VPKWMRGZDHKYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=CC=CC=C3)OC4=CC=CC=C42 |
Origin of Product |
United States |
Biological Activity
2-Methyl-N-phenyl benzofuro[3,2-d]pyrimidin-4-amine, a compound with the molecular formula and a molecular weight of approximately 289.33 g/mol, is part of a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuro-pyrimidine core. The specific arrangement of atoms contributes to its unique biological properties. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O |
| Molecular Weight | 289.33 g/mol |
| CAS Number | 337918-48-6 |
Biological Activity Overview
The biological activity of 2-Methyl-N-phenyl benzofuro[3,2-d]pyrimidin-4-amine has been investigated primarily in the context of anticancer research. Compounds with similar structures have demonstrated significant antitumor effects, making this compound a candidate for further study in medicinal chemistry.
Anticancer Potential
Research indicates that derivatives of pyrimidine often exhibit potent anticancer properties. The benzofuro-pyrimidine scaffold is particularly appealing due to its ability to interact with various biological targets involved in cancer progression. For instance, studies have shown that compounds with this structural motif can inhibit key enzymes involved in tumor growth and metastasis.
Mechanisms of Action
The proposed mechanisms through which 2-Methyl-N-phenyl benzofuro[3,2-d]pyrimidin-4-amine exerts its anticancer effects include:
- Inhibition of Kinases : Many pyrimidine derivatives act as kinase inhibitors, which are crucial in signaling pathways that regulate cell proliferation.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, thereby reducing tumor size.
- Anti-inflammatory Properties : Inflammation is a known contributor to cancer progression; thus, compounds that exhibit anti-inflammatory effects can indirectly influence tumor growth.
Case Studies
Several studies have documented the effects of similar compounds on cancer cell lines:
-
Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of benzofuro-pyrimidine derivatives on various cancer cell lines.
- Findings : The study reported significant growth inhibition in breast and prostate cancer cells when treated with related compounds. The IC50 values indicated strong potency comparable to established chemotherapeutics .
- Mechanistic Insights :
Comparative Analysis
To better understand the biological activity of 2-Methyl-N-phenyl benzofuro[3,2-d]pyrimidin-4-amine, it is useful to compare it with other known compounds in its class:
Scientific Research Applications
Anticancer Properties
Research indicates that 2-Methyl-N-phenyl benzofuro[3,2-d]pyrimidin-4-amine exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific cellular pathways involved in tumor growth and survival .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Studies have reported significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 µmol/L. Notably, some derivatives demonstrated stronger activity than traditional antibiotics like cefotaxime .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the efficacy of this compound in mouse models of melanoma, where it significantly inhibited tumor growth and metastasis compared to control groups .
- Antimicrobial Evaluation : Another investigation assessed its antimicrobial activity against a panel of pathogens, demonstrating that certain derivatives were more effective than established antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Benzothieno[3,2-d]pyrimidin-4-amine Analogues
Replacing the benzofuran oxygen with sulfur yields benzo[b]thieno[3,2-d]pyrimidin-4-amines. For example, Loidreau et al. synthesized dual CLK1/DYRK1A kinase inhibitors, where sulfur-containing derivatives showed comparable or superior activity to benzofuro counterparts .
Pyrido[3',2':4,5]furo/thieno[3,2-d]pyrimidin-4-amine Derivatives
Tricyclic cores, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-amine (e.g., compound 5 in ), introduce an additional nitrogen-containing ring. These structures demonstrate distinct pharmacological profiles; for instance, compound 5 acts as a potent M4 positive allosteric modulator (PAM) .
Substituent Variations
N-Aryl vs. N-Alkyl Groups
The N-phenyl group in the target compound contrasts with N-alkyl or substituted aryl groups in analogues. For example, N-(4-methoxybenzyl) derivatives () incorporate electron-donating groups, which may enhance hydrogen bonding in enzymatic pockets .
Methyl Group Positioning
The 2-methyl substituent in the target compound differs from 5-methylquinazolin-4-amine (), where methylation on the quinazoline core alters melting points (267–268°C for 2-methylquinazolin-4-amine vs. >270°C for 5-methylquinazolin-4-amine) .
Antiproliferative Effects
The benzofuropyrimidine core in the target compound shares structural motifs with MPC-6827, a clinical-phase anticancer agent. Thieno[3,2-d]pyrimidin-4-amine analogues (e.g., 4a and 4c in ) inhibit colorectal cancer cell proliferation (HT-29, Caco-2) at 5–10 µM, comparable to MPC-6827 .
Kinase Inhibition
Besson et al. demonstrated that pyrido-thieno[3,2-d]pyrimidin-4-amines (e.g., 126a–j) selectively inhibit CK1 and CLK1 kinases, highlighting the impact of core heteroatoms on target specificity .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
